molecular formula C17H20ClNO2 B000055 Apochlorine CAS No. 24620-67-5

Apochlorine

Cat. No. B000055
CAS RN: 24620-67-5
M. Wt: 305.8 g/mol
InChI Key: KIVTXMKWQLVGKL-UHFFFAOYSA-N
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Description

Apochlorine is a chemical compound that has gained interest in scientific research due to its potential use in various applications. This compound is a derivative of chlorophyll, which is a pigment found in plants that is responsible for photosynthesis. Apochlorine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Organochlorine Compounds and Health Effects

Organochlorine compounds, including pesticides like DDT and its metabolites, have been studied for their detrimental health effects in both wildlife and humans. These effects are primarily attributed to their ability to mimic the hormone estrogen. Research has shown that DDT exposure induces a stress mitogen-activated protein kinase (MAPK) leading to AP-1 activation, which is crucial for understanding the health impacts of these compounds (Frigo et al., 2003).

Impact on Dentistry

In dentistry, sodium hypochlorite solution, a compound related to organochlorines, is used as an irrigant in root canal treatment. Its effects on dentine composition are clinically significant. Studies indicate that it depletes the organic phase of dentine, confirmed by infrared spectroscopy, without significantly changing apatite lattice parameters (Driscoll et al., 2002).

Green Oxidizers in Rocket Propulsion

Ammonium perchlorate (AP), a key oxidizer in rocket propellants, has environmental concerns due to its chlorine content. Research focuses on developing green oxidizers with less hazardous and environmentally friendly chlorine-free combustion products. This shift is vital for sustainable solid rocket propulsion (Trache et al., 2017).

Global Distribution and Environmental Concerns

Organochlorines are found globally in various environments, including in tree bark samples from numerous sites. Their distribution and high concentrations even in restricted-use areas raise significant environmental concerns. Understanding the global distribution of these compounds is crucial for environmental monitoring and policy-making (Simonich & Hites, 1995).

Bibliometric Analysis of Research Trends

A bibliometric approach to the study of organochlorine pesticides (OCPs) in biological and environmental matrices offers insights into the global research productivity in this field. This analysis helps in understanding the trends, major contributors, and future directions in OCPs research, highlighting the need for more collaborative efforts in this area (Olisah et al., 2019).

Link with Aplastic Anaemia

A significant correlation has been found between organochlorine pesticides and aplastic anaemia, especially with substantial previous exposure. The presence of high tissue concentrations of these pesticides, like Lindane and pentachlorophenol, indicates a potential risk factor for developing this condition (Rugman & Cosstick, 1990).

properties

IUPAC Name

4-methoxy-9-methyl-9-azoniatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19;/h3-8,19H,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVTXMKWQLVGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18126-83-5 (Parent)
Record name Apogalanthamine, methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024620675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apochlorine

CAS RN

24620-67-5
Record name Apogalanthamine, methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024620675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24620-67-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RA Katsenovich, T Khusankhodzhaev - … Kurortologii, Fizioterapii, i …, 1968 - europepmc.org
[The efficacy of treatment of hypertensive patients with apochlorine electrophoresis]. - Abstract - Europe PMC … [The efficacy of treatment of hypertensive patients with …
Number of citations: 2 europepmc.org
AFF López, OMM Martínez, HFC Hernández - Journal of Molecular …, 2021 - Elsevier
… Finally, the structure of apochlorine indicates that it is a characteristic blufavin alkaloid because it has two aromatic rings adjacent to an 8-membered nitrogen heterocycle [14]. …
Number of citations: 17 www.sciencedirect.com
E Shawky - Journal of Pharmacy and Pharmacology, 2017 - academic.oup.com
Objectives The large number of publications about Amaryllidaceae alkaloids reflects the abundance and variety in biological activity of these alkaloids. An in-silico approach was …
Number of citations: 17 academic.oup.com
S Berkov, M Atanasova, B Georgiev, J Bastida… - Phytochemistry …, 2021 - Springer
The AChE inhibitory activity of alkaloid extracts and compounds has been in the focus of research on the plants of Amaryllidoideae subfamily since the approval of galanthamine in …
Number of citations: 8 link.springer.com
P Knesl, BH Yousefi, K Mereiter, U Jordis - Tetrahedron letters, 2006 - Elsevier
… This rearrangement is analogous to the known rearrangement of galanthamine to apogalanthamine 7 or apochlorine 8 on heating in strong acids. …
Number of citations: 15 www.sciencedirect.com
BS Levin - Voprosy Kurortologii, Fizioterapii, i Lechebnoi …, 1969 - europepmc.org
… [The efficacy of treatment of hypertensive patients with apochlorine electrophoresis]. …
Number of citations: 2 europepmc.org
N Todorov - Voprosy Kurortologii, Fizioterapii, i Lechebnoi …, 1970 - europepmc.org
[Changes in blood serum protein fractions in obliterating vascular diseases of the extremities following nivaline-electrophoresis therapy]. - Abstract - Europe PMC Sign in | Create an …
Number of citations: 2 europepmc.org
JE Saxton, E Schlittler - The Alkaloids, 1971 - The Royal Society of Chemistry
Number of citations: 4

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